molecular formula C19H27N3O5 B2510080 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine CAS No. 353495-62-2

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine

Cat. No.: B2510080
CAS No.: 353495-62-2
M. Wt: 377.441
InChI Key: BCJPGCMWBMOTGB-UHFFFAOYSA-N
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Description

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is a chemical compound with the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Cbz) group, which are commonly used in peptide synthesis to protect amine functionalities.

Preparation Methods

The synthesis of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine typically involves multiple steps, including the protection of the piperazine nitrogen atoms and the introduction of the cbz-aminomethylcarbonyl group. One common synthetic route involves the reaction of piperazine with di-tert-butyl dicarbonate to form the Boc-protected piperazine. This intermediate is then reacted with cbz-aminomethylcarbonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, palladium on carbon for Cbz deprotection, and coupling agents like EDCI or DCC for amide bond formation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of piperazine derivatives with biological activity.

    Biology: The compound is employed in the synthesis of peptide mimetics and other bioactive molecules that can modulate biological pathways.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, including potential therapeutic agents for various diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is primarily related to its role as a synthetic intermediate. The Boc and Cbz groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modifications. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application. In pharmaceutical research, the compound may be incorporated into drug candidates that target specific enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Boc-piperazine: Lacks the cbz-aminomethylcarbonyl group and is used primarily for Boc-protected amine synthesis.

    4-Cbz-piperazine: Contains only the Cbz group and is used for Cbz-protected amine synthesis.

    1-Boc-4-(aminomethyl)piperazine: Similar structure but without the Cbz group, used in different synthetic applications.

The uniqueness of this compound lies in its dual protection, which provides greater versatility in multi-step synthesis and the ability to introduce multiple functional groups selectively .

Properties

IUPAC Name

tert-butyl 4-[2-(phenylmethoxycarbonylamino)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPGCMWBMOTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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